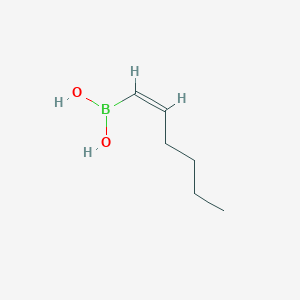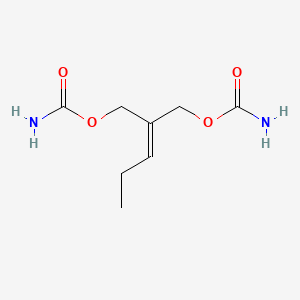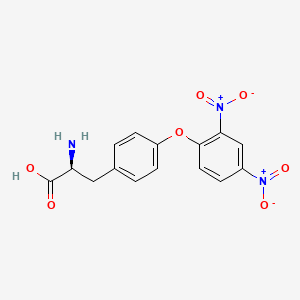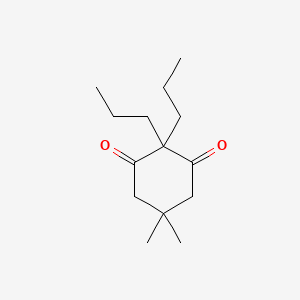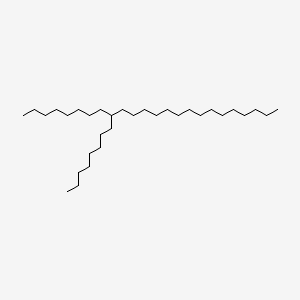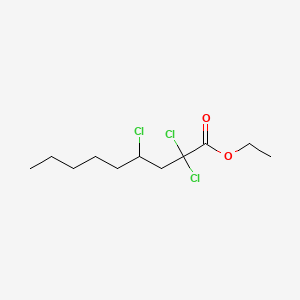
Ethyl 2,2,4-trichlorononanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2,4-trichlorononanoate is an organic compound with the molecular formula C11H19Cl3O2 It is a chlorinated ester, characterized by the presence of three chlorine atoms attached to a nonanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2,4-trichlorononanoate typically involves the esterification of 2,2,4-trichlorononanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions: Ethyl 2,2,4-trichlorononanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 2,2,4-trichlorononanoic acid.
Reduction: Formation of less chlorinated nonanoates.
Substitution: Formation of hydroxyl or amino derivatives of nonanoates.
科学研究应用
Ethyl 2,2,4-trichlorononanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ester functionalities into molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Ethyl 2,2,4-trichlorononanoate involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance its binding affinity to certain targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Ethyl 2,2,4-trichlorobutanoate: Another chlorinated ester with a shorter carbon chain.
Ethyl 2,2,4-trichloropentanoate: Similar structure but with a five-carbon chain.
Ethyl 2,2,4-trichlorohexanoate: Similar structure but with a six-carbon chain.
Comparison: Ethyl 2,2,4-trichlorononanoate is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. The presence of three chlorine atoms also imparts distinct characteristics compared to other chlorinated esters with fewer chlorine atoms or shorter carbon chains.
属性
CAS 编号 |
68039-28-1 |
|---|---|
分子式 |
C11H19Cl3O2 |
分子量 |
289.6 g/mol |
IUPAC 名称 |
ethyl 2,2,4-trichlorononanoate |
InChI |
InChI=1S/C11H19Cl3O2/c1-3-5-6-7-9(12)8-11(13,14)10(15)16-4-2/h9H,3-8H2,1-2H3 |
InChI 键 |
JPICAFMHFSTXNT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CC(C(=O)OCC)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


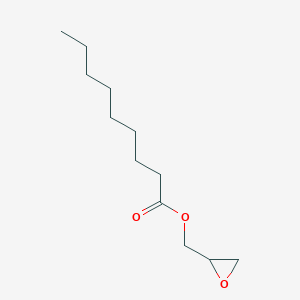
![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
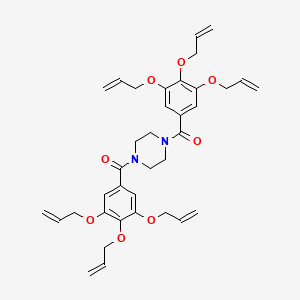

![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)

